molecular formula C18H17ClN2O B6215203 N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride CAS No. 2731006-40-7

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B6215203
CAS No.: 2731006-40-7
M. Wt: 312.8
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Description

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and therapeutic applications.

Properties

CAS No.

2731006-40-7

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Ethynylphenyl Intermediate: This step involves the introduction of an ethynyl group to a phenyl ring through a Sonogashira coupling reaction. The reaction is carried out using palladium catalysts and copper co-catalysts in the presence of an appropriate base.

    Synthesis of Tetrahydroisoquinoline: The tetrahydroisoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling of Intermediates: The ethynylphenyl intermediate is then coupled with the tetrahydroisoquinoline derivative using amide bond formation techniques, typically employing coupling reagents like EDCI or HATU.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Sonogashira coupling and Pictet-Spengler reactions, as well as automated systems for purification and salt formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways within cells. The ethynyl group plays a crucial role in binding to the active site of the target protein, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib hydrochloride: Another compound with an ethynylphenyl group, used as a tyrosine kinase inhibitor in cancer therapy.

    Gefitinib: Similar to erlotinib, used for targeting epidermal growth factor receptors in cancer treatment.

    Icotinib: Another tyrosine kinase inhibitor with structural similarities.

Uniqueness

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific structural features, such as the tetrahydroisoquinoline core and the carboxamide linkage, which confer distinct biological activities and therapeutic potential compared to other similar compounds.

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